4-Chloro-5,6-dimethoxypyrimidine
Overview
Description
4-Chloro-5,6-dimethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O2. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleotides and several pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethoxypyrimidine typically involves the chlorination of 4,6-dimethoxypyrimidine. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent. The reaction is carried out in acetic acid at room temperature, yielding this compound in good yield .
Industrial Production Methods
Industrial production of this compound often involves a multi-step process starting from readily available raw materials. The process includes salifying, cyanamide, and condensation reactions. The use of composite solvents and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Chloro-5,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential antiviral, antibacterial, and anticancer properties.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxypyrimidine: Lacks the chlorine atom at position 4, making it less reactive in certain substitution reactions.
4-Chloro-6-methoxypyrimidine: Similar structure but with only one methoxy group, leading to different chemical properties and reactivity.
5-Chloro-4,6-dimethoxypyrimidine: Similar but with the chlorine atom at position 5, affecting its reactivity and applications
Uniqueness
4-Chloro-5,6-dimethoxypyrimidine is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-chloro-5,6-dimethoxypyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXBJYGZWSILU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301491 | |
Record name | 4-Chloro-5,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5193-88-4 | |
Record name | 4-Chloro-5,6-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5193-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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